(S)-3-(mercaptomethyl)quinuclidin-3-ol
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Overview
Description
(S)-3-(mercaptomethyl)quinuclidin-3-ol is a chiral compound featuring a quinuclidine skeleton with a mercaptomethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(mercaptomethyl)quinuclidin-3-ol typically involves the following steps:
Starting Material: The synthesis often begins with quinuclidine, a bicyclic amine.
Functionalization: Introduction of the mercaptomethyl group can be achieved through nucleophilic substitution reactions.
Chiral Resolution: The chiral center at the 3-position can be resolved using chiral catalysts or by starting with a chiral precursor.
Hydroxylation: Introduction of the hydroxyl group can be performed using oxidation reactions.
Industrial Production Methods
Industrial production methods may involve:
Catalytic Hydrogenation: Using metal catalysts to introduce the mercaptomethyl group.
Enzymatic Resolution: Employing enzymes to achieve chiral purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(mercaptomethyl)quinuclidin-3-ol can undergo various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydroxyl group can be reduced to form corresponding ethers.
Substitution: The mercaptomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Ethers: From reduction reactions.
Thioethers and Thioesters: From substitution reactions.
Scientific Research Applications
(S)-3-(mercaptomethyl)quinuclidin-3-ol has various applications in scientific research:
Medicinal Chemistry: Potential use as a building block for drug development, particularly in designing enzyme inhibitors.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of (S)-3-(mercaptomethyl)quinuclidin-3-ol involves:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence biochemical pathways related to its functional groups, such as thiol-disulfide exchange reactions.
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: The parent compound, lacking the mercaptomethyl and hydroxyl groups.
(S)-3-(hydroxymethyl)quinuclidin-3-ol: Similar structure but with a hydroxymethyl group instead of a mercaptomethyl group.
(S)-3-(methylthio)quinuclidin-3-ol: Similar structure but with a methylthio group instead of a mercaptomethyl group.
Uniqueness
(S)-3-(mercaptomethyl)quinuclidin-3-ol is unique due to the presence of both a mercaptomethyl group and a hydroxyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(3S)-3-(sulfanylmethyl)-1-azabicyclo[2.2.2]octan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NOS/c10-8(6-11)5-9-3-1-7(8)2-4-9/h7,10-11H,1-6H2/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEOJOQKVZXCRH-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)(CS)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@](C2)(CS)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576206 |
Source
|
Record name | (3S)-3-(Sulfanylmethyl)-1-azabicyclo[2.2.2]octan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158568-64-0 |
Source
|
Record name | (3S)-3-(Sulfanylmethyl)-1-azabicyclo[2.2.2]octan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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